molecular formula C11H7ClF6O3 B14061523 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14061523
M. Wt: 336.61 g/mol
InChI Key: CBHJJDRBXJPAGU-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethoxybenzene derivative:

    Chlorination: The next step involves the chlorination of the propanone moiety, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Coupling Reaction: The final step involves coupling the chloropropanone with the trifluoromethoxybenzene derivative under basic conditions to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of aqueous acids or bases, leading to the formation of corresponding alcohols and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloropropanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. This compound may also interact with signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: This compound has trifluoromethyl groups instead of trifluoromethoxy groups, which may affect its chemical reactivity and biological activity.

    3,5-Bis(trifluoromethoxy)benzaldehyde: This compound lacks the chloropropanone moiety, making it less reactive in certain chemical reactions.

    1-(3,5-Bis(trifluoromethoxy)phenyl)ethanone: This compound has an ethanone moiety instead of a chloropropanone moiety, which may influence its chemical properties and applications.

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O3/c12-2-1-9(19)6-3-7(20-10(13,14)15)5-8(4-6)21-11(16,17)18/h3-5H,1-2H2

InChI Key

CBHJJDRBXJPAGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)C(=O)CCCl

Origin of Product

United States

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